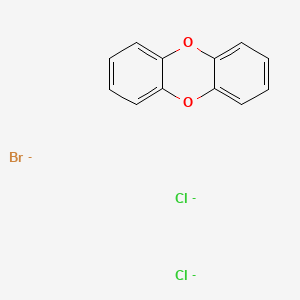
Dibenzo(b,e)(1,4)dioxin, bromodichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(b,e)(1,4)dioxin, bromodichloro- is a polycyclic heterocyclic organic compound It consists of two benzene rings connected by a 1,4-dioxin ring, with bromine and chlorine atoms attached to the structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin, bromodichloro- typically involves the bromination and chlorination of dibenzo(b,e)(1,4)dioxin. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and catalysts to achieve high yields and purity. The process is designed to be efficient and environmentally friendly, minimizing the release of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo(b,e)(1,4)dioxin, bromodichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to less substituted products.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
Dibenzo(b,e)(1,4)dioxin, bromodichloro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of dibenzo(b,e)(1,4)dioxin, bromodichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites, altering the activity of these targets and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo-1,4-dioxin: A related compound with a similar structure but without halogen substitutions.
Polychlorinated dibenzodioxins: Compounds with multiple chlorine atoms, known for their environmental persistence and toxicity.
Polybrominated dibenzodioxins: Similar to polychlorinated dibenzodioxins but with bromine atoms.
Uniqueness
Dibenzo(b,e)(1,4)dioxin, bromodichloro- is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
107227-59-8 |
|---|---|
Formule moléculaire |
C12H8BrCl2O2-3 |
Poids moléculaire |
335.00 g/mol |
Nom IUPAC |
dibenzo-p-dioxin;bromide;dichloride |
InChI |
InChI=1S/C12H8O2.BrH.2ClH/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10;;;/h1-8H;3*1H/p-3 |
Clé InChI |
UMXXZRBPSFOMHJ-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C2C(=C1)OC3=CC=CC=C3O2.[Cl-].[Cl-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


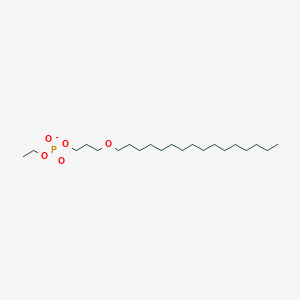
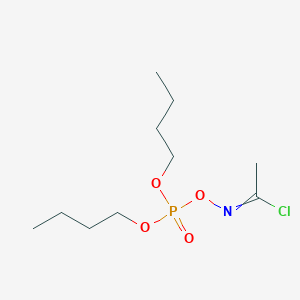
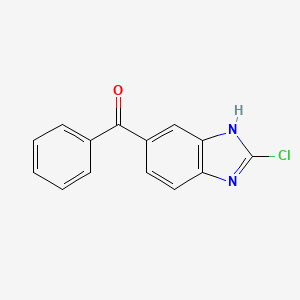
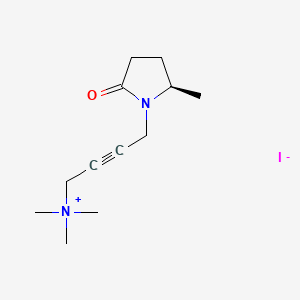
silane](/img/structure/B14334936.png)
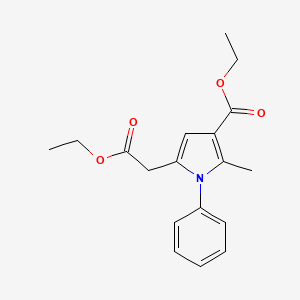
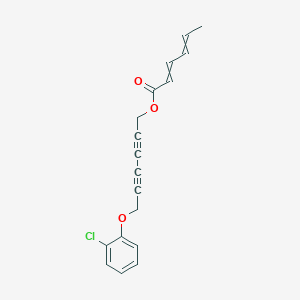
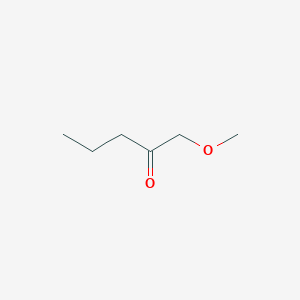
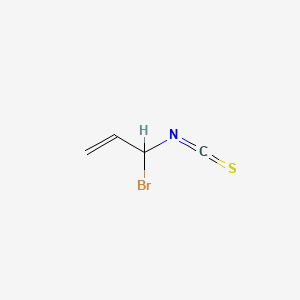
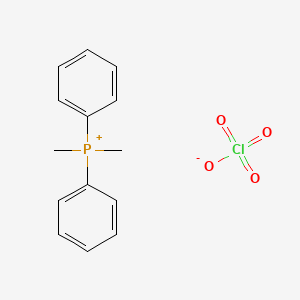
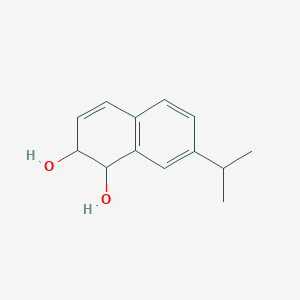
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)

![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
